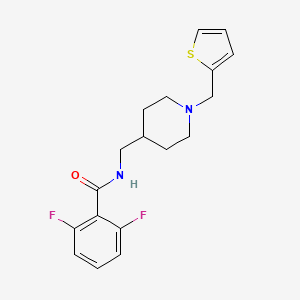

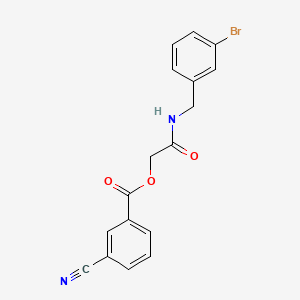

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate” is a complex organic molecule. It likely contains a bromobenzyl group, an amino group, and a cyanobenzoate group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoacetyl coumarin derivatives have been used as building blocks in the preparation of polyfunctionalized heterocyclic systems . They have been condensed with various amino group-containing heterocyclic derivatives to produce different compounds .Chemical Reactions Analysis

Bromoacetyl coumarin derivatives have been used in various chemical reactions to produce polyfunctionalized heterocyclic systems . They have been condensed with various amino group-containing heterocyclic derivatives .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One intriguing application of compounds related to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate is in the field of photodynamic therapy (PDT) for cancer treatment. A study described the synthesis and characterization of new zinc phthalocyanine compounds, highlighting their high singlet oxygen quantum yield, a crucial factor for effective PDT. Such compounds demonstrate remarkable potential as Type II photosensitizers, implying that derivatives like 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate could be explored for similar applications in cancer treatment through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Synthetic Chemistry

The compound's structure suggests potential utility in synthetic chemistry, particularly in the formation of complex molecules through palladium-catalyzed processes. Research into palladium-catalyzed, three-component tandem reactions involving similar bromo and cyano functional groups has opened new pathways for synthesizing diverse quinazolines. This method's tolerance for bromo and iodo groups adds versatility for further synthetic manipulations, indicating that 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate could serve as a precursor or intermediate in complex organic syntheses (Hu et al., 2018).

Corrosion Inhibition

In the realm of materials science, derivatives of benzothiazole, bearing structural resemblance to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate, have been evaluated as corrosion inhibitors. These compounds show promising efficacy in protecting carbon steel against corrosion in acidic environments, such as hydrochloric acid solutions. Their adsorption on metal surfaces follows the Langmuir isotherm model, pointing towards potential applications of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate in corrosion protection formulations (Negm et al., 2010).

Ligand Synthesis for Metal Complexes

The structural features of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate suggest its potential as a ligand in the synthesis of metal complexes. Studies on similar compounds have led to the development of novel mixed-ligand Cu(II) Schiff base complexes, characterized by their potential for catalyzing the synthesis of diverse organic compounds. Such complexes highlight the role of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate and its derivatives in catalysis and the synthesis of functional materials (Ebrahimipour et al., 2018).

Eigenschaften

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c18-15-6-2-4-13(8-15)10-20-16(21)11-23-17(22)14-5-1-3-12(7-14)9-19/h1-8H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEQJMYVSVEZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)

![Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate](/img/structure/B2819970.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819972.png)

![N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2819975.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)

![4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819982.png)

![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)